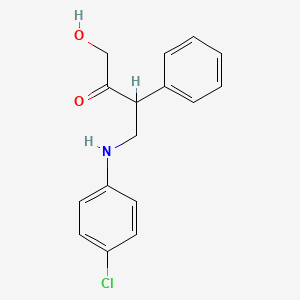
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one is an organic compound that features a chloroaniline group attached to a hydroxyphenylbutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one typically involves the reaction of 4-chloroaniline with a suitable ketone precursor under controlled conditions. One common method involves the use of a palladium-catalyzed amination reaction, where 4-chloroaniline is reacted with a phenylbutanone derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A simpler compound with a similar chloroaniline group but lacking the hydroxyphenylbutanone backbone.
4-(4-Substituted-anilino)quinoline derivatives: Compounds with similar aniline groups but different core structures, often used in medicinal chemistry.
Uniqueness
4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenylbutanone backbone allows for additional interactions and modifications compared to simpler aniline derivatives .
Properties
CAS No. |
918785-07-6 |
|---|---|
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
4-(4-chloroanilino)-1-hydroxy-3-phenylbutan-2-one |
InChI |
InChI=1S/C16H16ClNO2/c17-13-6-8-14(9-7-13)18-10-15(16(20)11-19)12-4-2-1-3-5-12/h1-9,15,18-19H,10-11H2 |
InChI Key |
PCFIHBWVXSMKBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)Cl)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
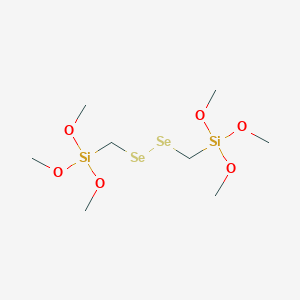
![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)
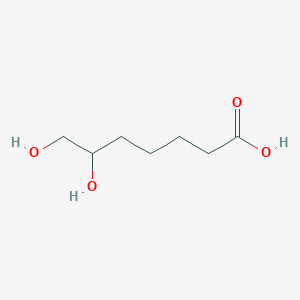
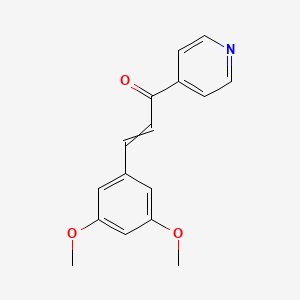
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)
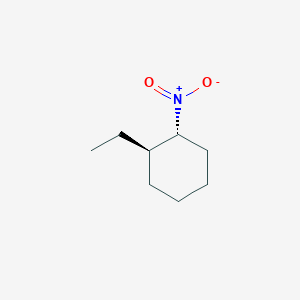
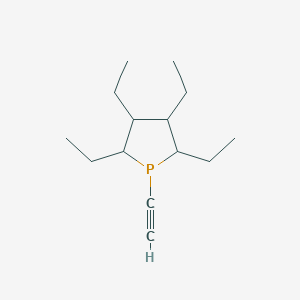
![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)
![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)
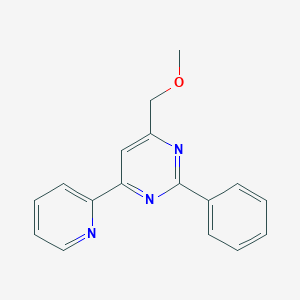
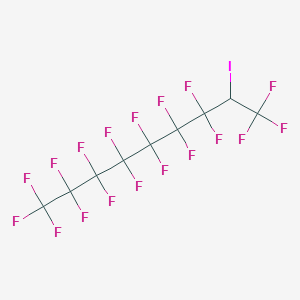
![1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14193880.png)
